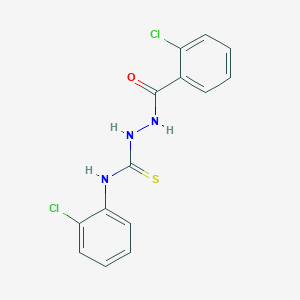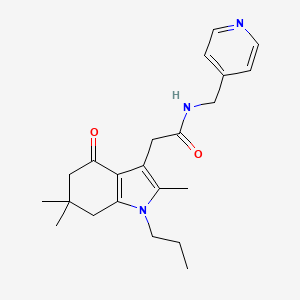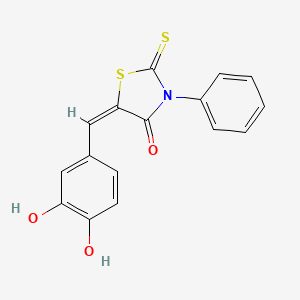![molecular formula C18H16ClN3O5 B5177477 2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5177477.png)
2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide, also known as CAY10566, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide works by inhibiting the activity of specific enzymes or receptors. In the case of its anti-inflammatory properties, it inhibits the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in the production of cytokines. In the case of its potential use in cancer treatment, it inhibits the growth of cancer cells by inhibiting the activity of specific kinases involved in cell growth and proliferation. In the case of its potential use in treating neurological disorders, it inhibits the activity of beta-secretase, an enzyme involved in the production of amyloid beta peptides, which are known to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects
2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory properties and potential use in cancer treatment and neurological disorders, it has been found to have antioxidant properties and has been shown to protect against oxidative stress. It has also been found to have anti-fibrotic properties and has been shown to inhibit the production of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide in lab experiments is its specificity. It has been shown to selectively inhibit the activity of specific enzymes or receptors, which allows for more targeted research. However, one limitation is its potential toxicity. While it has been shown to be effective in various scientific research fields, its potential toxicity must be taken into consideration when conducting experiments.
Direcciones Futuras
There are several future directions for research involving 2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide. One direction is to further explore its potential use in treating neurological disorders, such as Alzheimer's disease. Another direction is to explore its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be conducted to explore its potential use in combination with other drugs or therapies for cancer treatment.
Métodos De Síntesis
The synthesis of 2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide involves several steps. The first step involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 3-nitrochalcone. The second step involves the reaction of 3-nitrochalcone with 2-chlorobenzoyl chloride in the presence of triethylamine to form 2-chloro-N-(2-chlorobenzoyl)-3-nitrobenzamide. The third step involves the reaction of 2-chloro-N-(2-chlorobenzoyl)-3-nitrobenzamide with hydroxylamine hydrochloride in the presence of sodium acetate to form 2-chloro-N-(2-chlorobenzoyl)-3-nitrobenzohydroxamic acid. The final step involves the reaction of 2-chloro-N-(2-chlorobenzoyl)-3-nitrobenzohydroxamic acid with 2-hydroxyethyl isocyanate in the presence of triethylamine to form 2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been shown to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. Additionally, 2-chloro-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease, as it has been found to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid beta peptides.
Propiedades
IUPAC Name |
2-chloro-N-[(E)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5/c19-15-7-2-1-6-14(15)17(24)21-16(18(25)20-8-9-23)11-12-4-3-5-13(10-12)22(26)27/h1-7,10-11,23H,8-9H2,(H,20,25)(H,21,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFMFFRNABMGND-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium 5-[4-(heptyloxy)phenyl]-5-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-olate](/img/structure/B5177397.png)
![3-allyl-7-tert-butyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5177402.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine](/img/structure/B5177409.png)
![(3-methoxypropyl){2-[2-(1-naphthyloxy)ethoxy]ethyl}amine oxalate](/img/structure/B5177411.png)

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B5177419.png)

![2-[(3-bromobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5177438.png)

![propyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5177446.png)
![1-cyclopropyl-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5177447.png)

![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5177465.png)
